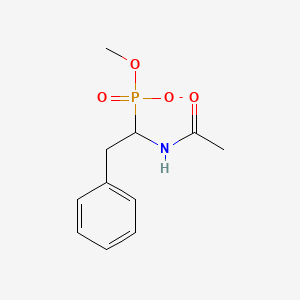
1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one is an organotin compound with the molecular formula C7H9F3OSn. This compound is notable for its unique combination of trifluoromethyl and trimethylstannyl groups, which impart distinct chemical properties. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of tetrahydropyridines, obtained by the Diels-Alder reaction from α,β-unsaturated N,N-dimethylhydrazones and methyl acrylate, with acetylenes activated with the trifluoroacetyl group . This reaction leads to the formation of polysubstituted trifluoroacylated tetrahydroazocines.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one undergoes various chemical reactions, including:
Addition Reactions: It reacts with tetrahydropyridines to form trifluoroacylated polysubstituted tetrahydroazocines.
Cycloaddition Reactions: It can participate in [3+2] and [3+6] cycloaddition reactions with diphenyldiazomethane.
Common Reagents and Conditions
Reagents: Tetrahydropyridines, diphenyldiazomethane.
Conditions: Reactions typically occur at room temperature in solvents like ethyl ether.
Major Products
Trifluoroacylated Polysubstituted Tetrahydroazocines: Formed from addition reactions with tetrahydropyridines.
Trifluoromethyl-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole: Formed from cycloaddition reactions with diphenyldiazomethane.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through addition and cycloaddition reactions
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one involves its reactivity with various chemical groups. The trifluoroacetyl group activates acetylenes, facilitating addition and cycloaddition reactions . The trimethylstannyl group can also participate in organometallic reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluorobut-3-yn-2-one: Similar structure but lacks the trimethylstannyl group.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a phenyl group instead of the trimethylstannyl group.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Contains an ethoxy group instead of the trimethylstannyl group.
Uniqueness
1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one is unique due to the presence of both trifluoromethyl and trimethylstannyl groups. This combination imparts distinct reactivity and makes it valuable in various chemical syntheses and research applications.
Propriétés
Numéro CAS |
359779-58-1 |
|---|---|
Formule moléculaire |
C7H9F3OSn |
Poids moléculaire |
284.85 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-trimethylstannylbut-3-yn-2-one |
InChI |
InChI=1S/C4F3O.3CH3.Sn/c1-2-3(8)4(5,6)7;;;;/h;3*1H3; |
Clé InChI |
PZTHJIJOGXSTKN-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C#CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)
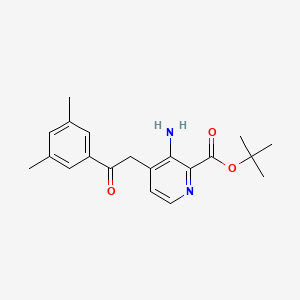
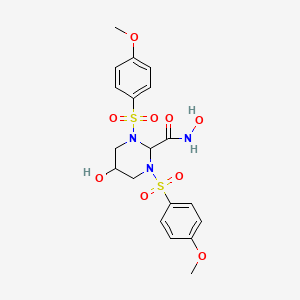
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)


![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
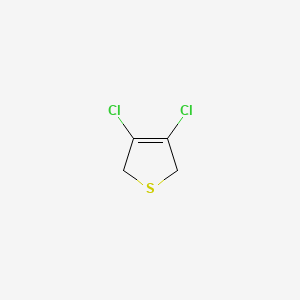
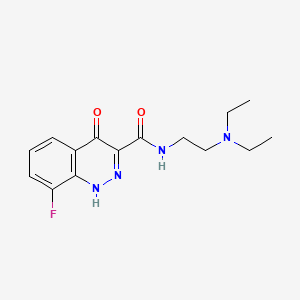

![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
